
Octyl cyanoacetate
Übersicht
Beschreibung
Octyl cyanoacetate is a chemical compound that serves as a precursor in the synthesis of medical cyanoacrylate glues, which are known for their rapid polymerization properties. These glues cure quickly to form hard, clear, glassy resins that are useful in medical applications, particularly for wound healing. The synthesis of octyl cyanoacetate is a critical step in producing these adhesives, and it has been synthesized using traditional methods involving p-toluene sulphonic acid as a catalyst .
Synthesis Analysis
The synthesis of octyl cyanoacetate has been approached by esterification of cyanoacetic acid with an alcohol, followed by polymerization through Knoevenagel condensation and subsequent depolymerization. This method has been applied to lower membered alkyl cyanoacrylates with less than eight carbons. For octyl cyanoacetate, a usual method involving p-toluene sulphonic acid as the catalyst has been reported. The conversion to poly (1-octyl cyanoacrylate) is achieved using 1,3,5-trioxane in a solvent-free route, although paraformaldehyde has also been suggested . Another study reports an improved synthetic route using octyl 2-cyanoacetate as raw material, achieving a yield of 71.2%, which lays the groundwork for further research into the properties of octyl 2-cyanoacrylate adhesives .
Molecular Structure Analysis
The molecular structure of octyl cyanoacetate has been confirmed through Fourier-transform infrared spectroscopy (FTIR). The FTIR spectrum shows characteristic functional groups, with the –OH stretching yielding a broad band around 3400 cm-1. This confirms the presence of the ester functional group in the compound .
Chemical Reactions Analysis
In the synthesis process, octyl cyanoacetate is polymerized to form poly (1-octyl cyanoacrylate) and then depolymerized to yield a high amount of 1-octyl cyanoacrylate. During depolymerization, p-toluene sulphonic acid, hydroquinone, and phosphorous pentoxide are used. High-temperature pyrolysis is avoided to prevent degradation of the long alkyl chain . Another study describes a method of obtaining the monomer directly from 1-octyl-2-cyanoacetate and diiodomethane in the presence of potassium carbonate, which appears to be a more efficient method .
Physical and Chemical Properties Analysis
The physical and chemical properties of octyl cyanoacetate are essential for its application in medical adhesives. The rapid polymerization with water as an initiator is a key property that allows for quick setting when used as a wound adhesive. The FTIR analysis provides insight into the functional groups present, which are crucial for understanding the reactivity and bonding characteristics of the compound. The synthesis methods described aim to optimize the yield and purity of octyl cyanoacetate, which in turn affects the physical properties of the resulting polymer, such as clarity, hardness, and glass transition temperature .
Wissenschaftliche Forschungsanwendungen
3D Prototyping Models
- Application : Octyl cyanoacetate is used in the creation of 3D prototyping models .
- Method : The rapid curing speed of cyanoacrylates at room temperature makes them ideal for quickly creating 3D models .
- Results : The use of cyanoacrylates in 3D prototyping has led to faster and more efficient production of models .
Fingerprinting in Forensic Science
- Application : Octyl cyanoacetate is used for fingerprinting .
- Method : The high adhesion to most materials allows cyanoacrylates to effectively capture and preserve fingerprints .
- Results : This application has improved the accuracy and efficiency of fingerprint analysis in forensic investigations .
Drug Carriers of Prolonged Action
- Application : Octyl cyanoacetate is used for creating drug carriers of prolonged action .
- Method : The low toxicity, biocompatibility, and fairly rapid biodegradation of cyanoacrylates make them suitable for this application .
- Results : This has led to the development of more effective drug delivery systems .
Glass Ionomer Cements
- Application : Octyl cyanoacetate is used in glass ionomer cements .
- Method : The high strength characteristics and good adhesion to most materials of cyanoacrylates contribute to their use in dental cements .
- Results : This has improved the performance and longevity of dental restorations .
Nanofibers
- Application : Octyl cyanoacetate is used for obtaining nanofibers .
- Method : The rapid anionic polymerization of cyanoacrylates upon initiation by adsorbed moisture forms a high molecular weight polymer, suitable for creating nanofibers .
- Results : This has led to the production of nanofibers with superior properties .
Wound Healing Applications
- Application : Octyl cyanoacetate is used for wound healing applications .
- Method : The cyanoacrylate adhesives are applied topically to the outermost skin layer. On contact with tissue anions, they polymerize forming a strong bond that holds the apposed wound edges together .
- Results : This has improved wound closure techniques, making them simpler, safer, and more efficient .
Photoresists
- Application : Octyl cyanoacetate is used in the creation of photoresists .
- Method : The rapid polymerization of cyanoacrylates upon initiation by adsorbed moisture forms a high molecular weight polymer, suitable for creating photoresists .
- Results : This has led to the production of photoresists with superior properties .
Superhydrophobic Surfaces
- Application : Octyl cyanoacetate is used for creating superhydrophobic surfaces .
- Method : The high strength characteristics and good adhesion to most materials of cyanoacrylates contribute to their use in creating superhydrophobic surfaces .
- Results : This has improved the performance and longevity of superhydrophobic surfaces .
Repair of Composite Materials
- Application : Octyl cyanoacetate is used in the repair of composite materials based on epoxides reinforced with carbon fibers and polyesters reinforced with fiberglass .
- Method : The high strength characteristics and good adhesion to most materials of cyanoacrylates contribute to their use in repairing composite materials .
- Results : This has improved the performance and longevity of composite materials .
Preparation of Acrymide Materials
- Application : Octyl cyanoacetate is used in the preparation of acrymide materials .
- Method : The rapid polymerization of cyanoacrylates upon initiation by adsorbed moisture forms a high molecular weight polymer, suitable for creating acrymide materials .
- Results : This has led to the production of acrymide materials with superior properties .
Synthetic Imidizable Bone-Substituting Material
- Application : Octyl cyanoacetate is used for creating a synthetic imidizable bone-substituting material .
- Method : The low toxicity, biocompatibility, and fairly rapid biodegradation of cyanoacrylates make them suitable for this application .
- Results : This has led to the development of more effective bone-substituting materials .
Preparation of Langmuir Films
- Application : Octyl cyanoacrylate is used for preparing Langmuir films .
- Method : The rapid polymerization of cyanoacrylates upon initiation by adsorbed moisture forms a high molecular weight polymer, suitable for creating Langmuir films .
- Results : This has led to the production of Langmuir films with superior properties .
Creation of Biomimetic Adhesives in Medicine
- Application : Octyl cyanoacrylate is used for creating biomimetic adhesives in medicine .
- Method : The low toxicity, biocompatibility, and fairly rapid biodegradation of cyanoacrylates make them suitable for this application .
- Results : This has led to the development of more effective biomimetic adhesives .
Repair of Sandwich Structures
- Application : Octyl cyanoacrylate is used in the repair of sandwich structures .
- Method : The high strength characteristics and good adhesion to most materials of cyanoacrylates contribute to their use in repairing sandwich structures .
- Results : This has improved the performance and longevity of sandwich structures .
Safety And Hazards
Octyl cyanoacetate is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician . If swallowed or inhaled, it is advised to consult a physician .
Zukünftige Richtungen
Octyl cyanoacetate may be used in the preparation of a small molecule with a dithienosilole core for high-efficiency solution-processed organic photovoltaic cells . It has also been used in the synthesis of a small molecule DCAO 3 TBDT with the acceptor-donor-acceptor (A-D-A) structure and benzo [1,2-b:4,5-b′]dithiophene (BDT) as the central building block .
Eigenschaften
IUPAC Name |
octyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-3-4-5-6-7-10-14-11(13)8-9-12/h2-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCTWXWDQMXVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402694 | |
| Record name | Octyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl cyanoacetate | |
CAS RN |
15666-97-4 | |
| Record name | Octyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



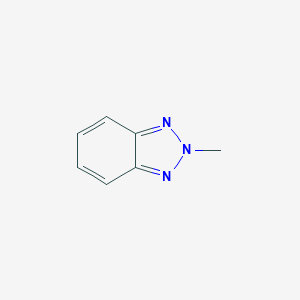
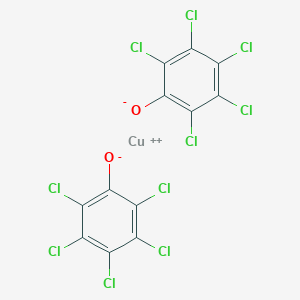
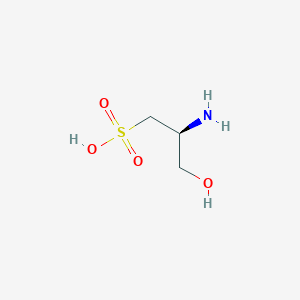
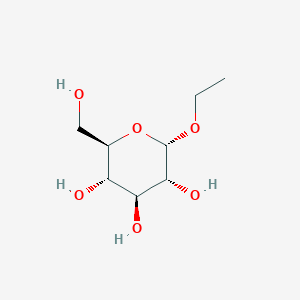
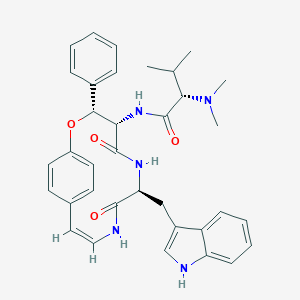
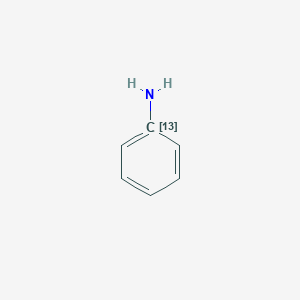
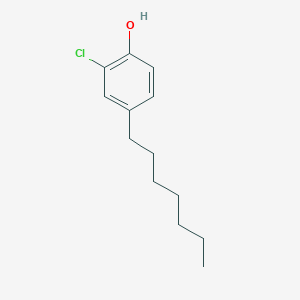
![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)
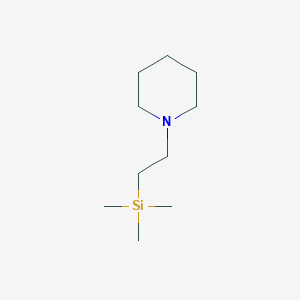
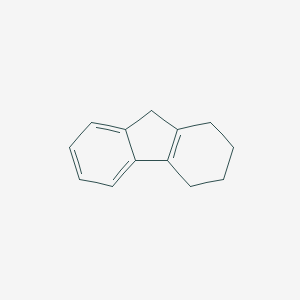
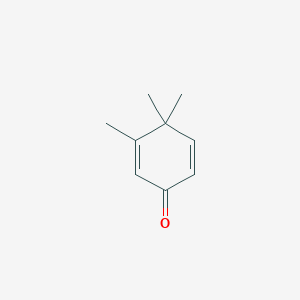
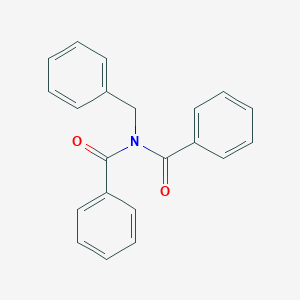
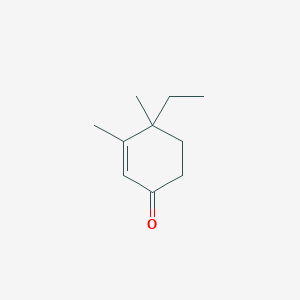
![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)